2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4OS/c15-8-5-9(16)13(10(17)6-8)18-12(22)7-23-14-20-19-11-3-1-2-4-21(11)14/h1-6H,7H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXQEATKXSPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridine core. This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the thio and acetamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of oncology.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2022) discloses compounds with triazolo-pyrazine/pyridine cores and acetamide linkages, though substitutions vary significantly (Table 1).
Table 1: Structural Comparison of Triazolo-Pyridine/Pyrazine Derivatives
Key Observations :
- Core Modifications : The target compound uses a pyridine-based triazolo ring, whereas patent derivatives often employ pyrazine cores fused with pyrrole (e.g., pyrrolo-triazolo-pyrazine), which may enhance π-π stacking interactions .
- Substituent Effects: The 2,4,6-trichlorophenyl group in the target compound contrasts with the 4-cyanophenyl or tetrahydropyran groups in patent analogs.
- Biological Implications : Patent compounds are often optimized for kinase inhibition, suggesting the target compound may share similar mechanisms. However, the thioether linkage in the target compound could alter pharmacokinetics compared to ether or carboxamide linkages .
Biological Activity
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide is a novel compound belonging to the class of triazolopyridine derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its biological efficacy.
Structural Characteristics
The compound consists of:
- A triazolopyridine core which is known for its biological activity.
- A thioether linkage which enhances the interaction with biological targets.
- A trichlorophenylacetamide moiety that may influence pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through the following mechanisms:
- Kinase Inhibition : The compound has shown efficacy as a c-Met kinase inhibitor. c-Met is involved in cell growth and differentiation; its inhibition leads to apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth and progression .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. The presence of the triazolopyridine moiety enhances its ability to disrupt microbial cell function:
- Mechanism of Action : It is believed that the compound interferes with microbial cell wall synthesis and metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce the levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Efficacy | Demonstrated significant inhibition of c-Met kinase leading to apoptosis in cancer cell lines. | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria with MIC values indicating strong antibacterial properties. | |
| Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in experimental models. |
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the Triazolopyridine Core : Cyclization of 2-hydrazinopyridine with an appropriate aldehyde.
- Thioether Formation : Reaction with thiol compounds.
- Acetamide Formation : Acylation with 2,4,6-trichloroaniline.
Q & A
Basic Research Questions
What established synthetic methodologies are used to synthesize 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of hydrazine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) to construct the triazole ring .
Thioether Linkage : Introduction of the thiol group via nucleophilic substitution, often using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Amidation : Coupling the thioether intermediate with 2,4,6-trichloroaniline using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Critical Parameters :
- Solvent choice (DMF or DMSO enhances solubility of intermediates).
- Temperature control (60–80°C for cyclization; room temperature for amidation).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regioselectivity of triazole formation and amide bond integrity .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (<5%) .
- X-ray Crystallography : Resolves absolute configuration of the triazole core in crystalline derivatives .
What preliminary biological screening approaches are used to assess its activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Dose-response curves (IC₅₀ determination) against kinases or proteases using fluorescence/quenching methods .
- Antimicrobial Testing :
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 48–72 hours .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization) while maintaining >90% yield .
- In Situ Monitoring : Use of TLC or inline IR spectroscopy to track intermediate formation and minimize side products .
Example Optimization :
Replacing traditional heating with microwave irradiation increased amidation yield from 65% to 88% in one study .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Predicts binding modes to target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the trichlorophenyl ring) with activity .
- Reaction Path Prediction : Quantum mechanical calculations (DFT) identify energetically favorable pathways for derivative synthesis .
Case Study :
ICReDD’s hybrid computational-experimental workflow reduced derivative optimization time by 40% in a 2024 study .
How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells) .
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal Validation :
- Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
- Compare results across multiple models (e.g., in vitro vs. zebrafish assays) .
- Structural Analog Analysis :
- Synthesize and test analogs lacking the trichlorophenyl group to isolate contributions of the triazole-thioacetamide moiety .
What advanced techniques elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Chemical Proteomics : Use of biotinylated probes to pull down binding proteins from cell lysates .
- SPR Microscopy : Quantifies real-time binding kinetics to purified targets (e.g., kinases) .
- Metabolic Profiling :
- LC-MS/MS tracks metabolite formation in hepatocyte models to assess stability .
- In Silico Pathway Analysis :
- Gene set enrichment analysis (GSEA) of transcriptomic data from treated cells identifies perturbed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
